molecular formula C12H10N2O B11901658 [(5-Methylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-28-2

[(5-Methylquinolin-8-yl)oxy]acetonitrile

Cat. No.: B11901658
CAS No.: 88757-28-2
M. Wt: 198.22 g/mol
InChI Key: FPQYNMIPHSIVOX-UHFFFAOYSA-N
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Description

2-((5-Methylquinolin-8-yl)oxy)acetonitrile is an organic compound that features a quinoline moiety Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methylquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 5-methylquinoline with a suitable acetonitrile derivative. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-((5-Methylquinolin-8-yl)oxy)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-Methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((5-Methylquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Methylquinolin-8-yl)oxy)acetonitrile
  • 2-((6-Methylquinolin-8-yl)oxy)acetonitrile
  • 2-((7-Methylquinolin-8-yl)oxy)acetonitrile

Uniqueness

2-((5-Methylquinolin-8-yl)oxy)acetonitrile is unique due to the position of the methyl group on the quinoline ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity, making it distinct from its isomers.

Properties

CAS No.

88757-28-2

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-(5-methylquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C12H10N2O/c1-9-4-5-11(15-8-6-13)12-10(9)3-2-7-14-12/h2-5,7H,8H2,1H3

InChI Key

FPQYNMIPHSIVOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)OCC#N

Origin of Product

United States

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